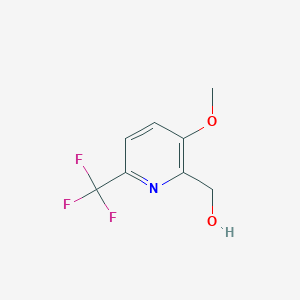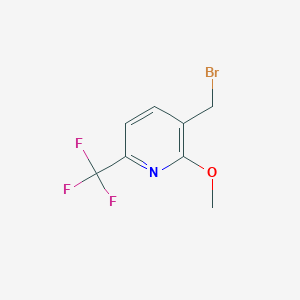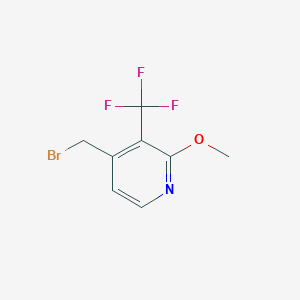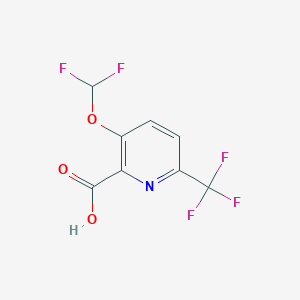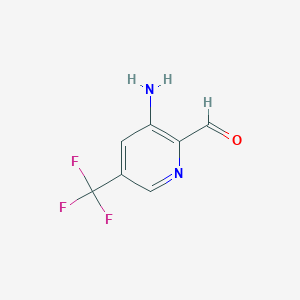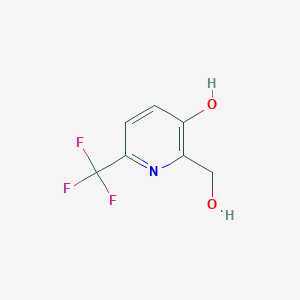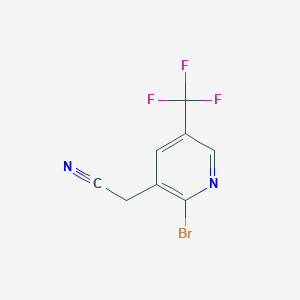
4-Brom-5-(Trifluormethyl)pyridin-2-ol
Übersicht
Beschreibung
4-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine are typically characterized by regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine are influenced by the unique physicochemical properties of fluorine (van der Waals radius, 1.47 Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20 Å) but the atom with the largest electronegativity (3.98) .Wissenschaftliche Forschungsanwendungen
Agrochemische Industrie
4-Brom-5-(Trifluormethyl)pyridin-2-ol: ist ein wichtiger Strukturbaustein in aktiven agrochemischen Wirkstoffen. Seine Derivate werden in großem Umfang im Pflanzenschutz eingesetzt, wobei mehr als 50 % der in den letzten zwei Jahrzehnten eingeführten Pestizide fluoriert sind . Insbesondere die Trifluormethylgruppe ist ein häufiges Merkmal dieser Verbindungen und trägt zu ihrer Wirksamkeit in der Schädlingsbekämpfung bei.
Pharmazeutische Industrie
Diese Verbindung und ihre Derivate haben in der pharmazeutischen Industrie Anwendungen gefunden. Mehrere pharmazeutische Produkte, die den Trifluormethylpyridin-Rest enthalten, wurden für den Markt zugelassen, und viele weitere befinden sich in klinischen Studien . Die durch das Fluoratom bedingten einzigartigen physikalisch-chemischen Eigenschaften machen diese Derivate wertvoll in der Medikamentenentwicklung.
Veterinärmedizin
In der Veterinärmedizin werden Derivate von This compound in der Formulierung von Behandlungen für Tiere verwendet. Zwei tiermedizinische Produkte mit diesem Motiv haben die Marktzulassung erhalten, was die Vielseitigkeit der Verbindung über Humanpharmaka hinaus zeigt .
Materialwissenschaft
Die Trifluormethylpyridin-Derivate sind auch im Bereich der Materialwissenschaften von Bedeutung. Ihre einzigartigen Eigenschaften tragen zur Entwicklung von Funktionsmaterialien mit potenziellen Anwendungen in verschiedenen Industrien bei, darunter Elektronik und Beschichtungen .
Chemische Synthese
Diese Verbindung dient als Zwischenprodukt in chemischen Syntheseverfahren. So kann beispielsweise ihre regioselektive Deprotonierung, gefolgt von der Abfangreaktion mit Kohlendioxid, zu entsprechenden Nicotinsäurederivaten führen, die für weitere chemische Umwandlungen wertvoll sind .
Strukturanalyse
Die Kristallstruktur von Derivaten von This compound wurde untersucht und liefert Einblicke in ihre molekulare Konfiguration und mögliche Wechselwirkungen. Diese Informationen sind entscheidend für die Gestaltung von Verbindungen mit gewünschten Eigenschaften und Aktivitäten .
Wirkmechanismus
Safety and Hazards
The safety data sheet for 2-Bromo-5-(trifluoromethyl)pyridine, a similar compound, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Zukünftige Richtungen
It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
Eigenschaften
IUPAC Name |
4-bromo-5-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-4-1-5(12)11-2-3(4)6(8,9)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZLGVPGAFSPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


